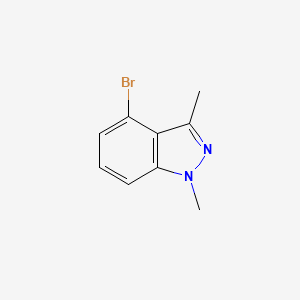

4-Bromo-1,3-dimethyl-1H-indazole

Description

Properties

IUPAC Name |

4-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDBSDZCDWTRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301695 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-76-8 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Derivatization of 4 Bromo 1,3 Dimethyl 1h Indazole

Reactivity of the Bromine Substituent

The bromine atom at the C4 position is a key handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the indazole ring.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups. For instance, the coupling of 4-bromo-1,3-dimethyl-1H-indazole with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like cesium carbonate, affords the corresponding 4-aryl-1,3-dimethyl-1H-indazoles in good to excellent yields. researchgate.netresearchgate.net The reaction conditions can be optimized by varying the catalyst, base, and solvent system, often employing microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Heck Coupling: The Heck reaction enables the introduction of vinyl substituents. The reaction of this compound with various alkenes, catalyzed by a palladium complex, leads to the formation of 4-vinyl-1,3-dimethyl-1H-indazoles. researchgate.net

Sonogashira Coupling: This coupling method is utilized to install alkynyl groups at the C4 position. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple this compound with terminal alkynes. researchgate.net

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation, using organostannanes as coupling partners. This has been applied to synthesize 4-substituted indazole derivatives. researchgate.net

A summary of representative cross-coupling reactions is presented below:

| Cross-Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), Solvent (e.g., dioxane/water), often with microwave irradiation | 4-Aryl-1,3-dimethyl-1H-indazoles |

| Heck | Alkene, Pd catalyst, Base | 4-Vinyl-1,3-dimethyl-1H-indazoles |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1,3-dimethyl-1H-indazoles |

| Stille | Organostannane, Pd catalyst | 4-Substituted-1,3-dimethyl-1H-indazoles |

The bromine atom at the C4 position can also be displaced by nucleophiles, although this is generally less common than cross-coupling reactions for this specific substrate. Nucleophilic aromatic substitution (SNAr) reactions on bromoindazoles can occur, particularly if the ring is activated by electron-withdrawing groups. acs.org For example, phenols can act as nucleophiles to displace the bromine, forming aryloxy-indazole derivatives. acs.org The efficiency of these reactions can be influenced by the solvent and the nature of the base used. acs.org

Reactivity of the Indazole Core

Beyond the bromine substituent, the indazole ring system itself offers sites for further chemical modification.

While the benzene (B151609) portion of the indazole ring is generally less reactive towards electrophilic aromatic substitution than benzene itself due to the electron-withdrawing nature of the fused pyrazole (B372694) ring, reactions can still be directed to specific positions. byjus.comlumenlearning.com The directing effects of the existing substituents (bromo and two methyl groups) will influence the regioselectivity of further substitution. Common electrophilic aromatic substitution reactions include: byjus.comlumenlearning.commasterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst. byjus.comlumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.comlumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on deactivated rings. byjus.comlumenlearning.com

The position of substitution will be governed by the combined electronic and steric effects of the substituents already present on the ring.

The C3 position of the indazole ring, bearing a methyl group in this case, is also a site for potential modification. While direct functionalization of the existing methyl group can be challenging, related indazole systems without a C3-substituent can undergo functionalization at this position. For example, 3-haloindazoles are versatile precursors for introducing various groups via cross-coupling reactions. mdpi.com Although this compound already has a methyl group at C3, understanding the reactivity of this position in the broader context of indazole chemistry is crucial for designing synthetic strategies for related analogues.

Diversification Strategies for Creating Libraries of this compound Analogues

The versatile reactivity of this compound makes it an excellent scaffold for the construction of chemical libraries for drug discovery and material science applications. A common strategy involves a divergent synthetic approach where the C4-bromo position is functionalized using a variety of cross-coupling partners. researchgate.net

For example, a library of 4-aryl-1,3-dimethyl-1H-indazoles can be rapidly assembled by performing parallel Suzuki-Miyaura reactions with a diverse set of arylboronic acids. researchgate.net Similarly, libraries of 4-alkenyl and 4-alkynyl analogues can be generated through Heck and Sonogashira couplings, respectively. researchgate.net

Further diversification can be achieved by subjecting the products of these initial coupling reactions to subsequent transformations. For instance, a newly introduced aryl group could be further functionalized through electrophilic aromatic substitution, or a vinyl group could undergo reactions such as hydrogenation or dihydroxylation. This multi-directional approach allows for the systematic exploration of the chemical space around the 1,3-dimethyl-1H-indazole core.

Computational Chemistry and Mechanistic Elucidation of 4 Bromo 1,3 Dimethyl 1h Indazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-1,3-dimethyl-1H-indazole, DFT studies provide critical data on reaction pathways, electronic properties, and molecular stability.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the theoretical exploration of reaction mechanisms. For substituted indazoles, a common and crucial reaction is N-alkylation, which can occur at either the N1 or N2 position of the indazole ring. The regioselectivity of such reactions is often challenging to control experimentally.

Computational studies on related bromo-indazole derivatives, such as methyl 5-bromo-1H-indazole-3-carboxylate, have utilized DFT to elucidate the factors governing this regioselectivity. beilstein-journals.org By calculating the energies of transition states for both N1 and N2 alkylation pathways, researchers can predict the most likely product. These studies have shown that the reaction outcome can be influenced by the choice of base and solvent. For instance, DFT calculations suggest that the use of a cesium base can promote N1-alkylation through a chelation mechanism involving the metal cation, the indazole nitrogen, and a nearby functional group. researchgate.net In the absence of such chelating effects, other non-covalent interactions drive the formation of the N2-product. researchgate.net These mechanistic insights are crucial for designing synthetic routes that yield specific isomers of substituted indazoles like this compound.

The electronic structure of a molecule dictates its reactivity. DFT is employed to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For the indazole scaffold, DFT calculations provide these energy values, helping to understand its electronic behavior. While specific data for this compound is not extensively published, studies on analogous N-alkylated indazole-3-carboxamide derivatives offer representative insights. nih.gov

Table 1: Representative Frontier Orbital Energies for Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -6.28 | -1.33 | 4.95 |

| 1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide | -6.42 | -1.63 | 4.79 |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -6.37 | -1.47 | 4.90 |

This data is derived from computational studies on related indazole compounds to illustrate typical energy values. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom and to calculate Fukui indices. beilstein-journals.org These parameters help identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the this compound molecule, thereby predicting its behavior in chemical reactions. beilstein-journals.org

The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org DFT calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the quinonoid 2H-indazole form. beilstein-journals.org In the case of this compound, the presence of a methyl group on the N1 nitrogen atom effectively "locks" the molecule into the more stable 1H conformation. This substitution prevents the tautomerization equilibrium that is possible in unsubstituted indazoles, thereby defining the compound's fundamental structure and stability. This inherent stability is a key feature influencing its chemical properties and potential interactions.

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships.

Docking simulations place the ligand into the active site of a target protein and evaluate the binding geometry and intermolecular interactions. Studies on various indazole derivatives have revealed common interaction patterns that are likely relevant for this compound.

The indazole scaffold is capable of forming a network of interactions within a protein's binding pocket. These include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. biotech-asia.orgtandfonline.com

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring and its methyl substituents can form favorable hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom at the C4 position may participate in halogen bonding, an interaction where the halogen acts as an electrophilic region that can interact with a nucleophilic site on the protein, such as a backbone carbonyl oxygen. acs.org

For example, docking studies of indazole analogs against the Tyrosine Kinase VEGFR-2 have shown the formation of conventional hydrogen bonds with amino acid residues like Glu828 and Ile856, as well as π-π stacking with Trp827. biotech-asia.org Similarly, simulations of indazole derivatives with the aromatase enzyme, a target in breast cancer, identified key interactions with residues like Arg115 and Met374. derpharmachemica.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy in kcal/mol. This value estimates the strength of the interaction between the ligand and its target, with more negative values indicating stronger binding. Computational screening of indazole derivatives against various protein targets has demonstrated their potential to exhibit significant binding affinities.

These predictive studies help to prioritize compounds for further experimental testing. While direct docking studies on this compound are not widely available, the affinities of related bromo-indazole and other substituted indazole analogs against several important biological targets have been reported, showcasing the therapeutic potential of this chemical class.

Table 2: Predicted Binding Affinities of Indazole Analogs Against Various Protein Targets

| Indazole Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indazole Scaffolds | Tyrosine Kinase VEGFR-2 (4AGD) | -6.88 to -6.99 |

| 1-Butyl-indazole-3-carboxamides | Renal Cancer-related Protein (6FEW) | up to -8.5 |

| Substituted Indazoles | Aromatase (3EQM) | -7.7 to -8.0 |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania Trypanothione Reductase (2JK6) | -7.15 to -8.41 |

This table presents a summary of binding affinities from various computational studies on different classes of indazole derivatives to illustrate their potential biological activity. biotech-asia.orgtandfonline.comderpharmachemica.comrsc.org

Enzyme Active Site Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, providing valuable insights into the potential binding modes of small molecules within the active sites of biological targets. For this compound, these simulations can predict its affinity for various enzymes and identify the key intermolecular interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively reported in the mainstream literature, the general principles of indazole-enzyme interactions are well-documented. Indazole scaffolds are known to participate in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom at the 4-position of the indazole ring can act as a halogen bond donor, forming favorable interactions with electron-rich residues in an enzyme's active site.

| Enzyme Target | Potential Interacting Residues | Type of Interaction |

| Protein Kinase | Leucine, Valine, Alanine | Hydrophobic Interaction |

| Aspartate, Glutamate | Hydrogen Bonding (via N2 of indazole) | |

| Threonine, Serine | Halogen Bonding (via Bromine) | |

| Cyclooxygenase | Phenylalanine, Tryptophan | π-π Stacking |

| Arginine, Lysine | Cation-π Interaction |

These predicted interactions provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features that govern their potency and selectivity.

Development of Predictive Models for Biological Activity

The development of robust QSAR models for indazole derivatives has been a focus of numerous medicinal chemistry studies. These models typically employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific biological target. The model would be trained on a dataset of indazole derivatives with known activities and then used to predict the activity of untested compounds. The predictive power of a QSAR model is assessed through rigorous statistical validation, ensuring its reliability for virtual screening and lead optimization.

Identification of Key Structural Features for Potency and Selectivity

One of the primary goals of QSAR studies is to identify the molecular properties that are most influential in determining the biological activity of a compound. For this compound, a QSAR model could reveal the importance of the following structural features:

The Methyl Group at the 1-Position: N-alkylation is a common strategy to modulate the physicochemical properties and biological activity of indazoles. The size and lipophilicity of the N1-substituent are often critical for potency.

The Methyl Group at the 3-Position: Substitution at the C3-position can influence the electronic properties of the indazole ring and provide additional points of interaction with the target enzyme.

The following table summarizes the key structural features and their potential influence on biological activity, as might be derived from a hypothetical QSAR study.

| Structural Feature | Descriptor | Potential Influence on Activity |

| 4-Bromo substituent | Halogen bond potential, Molar refractivity | Increased binding affinity through specific interactions |

| 1-Methyl substituent | Hydrophobicity (logP), Steric hindrance | Modulation of solubility and access to binding site |

| 3-Methyl substituent | Electronic effects (Hammett constants) | Fine-tuning of electronic properties for optimal interaction |

Biological Activities and Pharmacological Potential of 4 Bromo 1,3 Dimethyl 1h Indazole and Its Derivatives

Anti-Cancer Activities

The indazole nucleus is a core component of several approved and clinical-trial-stage anti-cancer drugs. nih.govnih.gov Research into derivatives of 4-bromo-1,3-dimethyl-1H-indazole has revealed a spectrum of anti-cancer activities, from inhibiting cell growth to modulating key oncogenic pathways.

Indazole derivatives have demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines. A series of 3-amino-1H-indazole derivatives showed broad-spectrum antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM. nih.gov Another study reported a synthesized indazole derivative, compound 2f, which exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. nih.govrsc.orgrsc.org This compound was also shown to significantly inhibit the colony formation of 4T1 breast cancer cells, with treatment at a 1.25 μM concentration leading to complete inhibition. nih.govrsc.org Furthermore, a series of 1H-indazole-3-amine derivatives were evaluated, with one compound, 6o, showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM). nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| W24 | HGC-27, HT-29, MCF-7, A-549 | Gastric, Colon, Breast, Lung | 0.43 - 3.88 | nih.gov |

| Compound 2f | Various | Various | 0.23 - 1.15 | nih.govrsc.orgrsc.org |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

A key mechanism behind the anti-cancer effect of these compounds is the induction of programmed cell death, or apoptosis. The derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) was identified as a potent anticancer agent with apoptosis-inducing activity. nih.gov Another indazole derivative, compound 2f, was shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org The compound also induced a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. nih.govrsc.org

In addition to apoptosis, these derivatives can modulate the cell cycle. The 3-amino-1H-indazole derivative W24 was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells by regulating Cyclin B1. nih.gov Research on compound 6o confirmed its ability to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members. nih.gov

The anticancer activity of this compound derivatives has been evaluated against a panel of specific human cancer cell lines. Novel 1,3-dimethyl-6-amino indazole derivatives were tested for their anticancer activity on hypopharyngeal carcinoma cells (FaDu), squamous cell carcinoma of the oral tongue (YD-15), and breast cancer cells (MCF7). nih.gov Other studies have confirmed the antiproliferative activities of various indazole derivatives against colon cancer cells (HCT-116), breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A-549), and gastric cancer cells (HGC-27). nih.govwaocp.orgmedicinescience.orgnih.govresearchgate.net

The metastatic spread of cancer is a major cause of mortality, and the ability to inhibit cell migration and invasion is a critical attribute for an anti-cancer agent. Research has shown that indazole derivatives can disrupt these processes. Compound 7, a derivative of 1,3-dimethyl-indazole, was found to suppress cell mobility in a wound healing assay, an effect correlated with the reduced expression of matrix metalloproteinase MMP9. nih.gov Similarly, the indazole derivative 2f disrupted the migration and invasion of 4T1 breast cancer cells. nih.govrsc.orgrsc.org This was accompanied by a reduction in MMP9 and an increase in its natural inhibitor, tissue inhibitor matrix metalloproteinase 2 (TIMP2). nih.govrsc.orgrsc.org The compound W24 also inhibited the migration and invasion of HGC-27 cells by decreasing proteins related to the epithelial-mesenchymal transition (EMT) pathway. nih.gov

The anti-cancer effects of indazole derivatives are underpinned by their interaction with specific molecular targets crucial for tumor growth and survival.

Kinase Inhibition : The indazole scaffold is present in numerous kinase inhibitors. nih.govnih.gov

FGFRs and VEGFR-2 : Indazole-based derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical for tumor angiogenesis. nih.govnih.gov

PI3K/Akt Pathway : The PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer, is a key target. nih.gov A series of 3-amino-1H-indazole derivatives were developed as PI3K/AKT/mTOR inhibitors, with compound W24 demonstrating significant pathway inhibition. nih.gov Other studies have also focused on developing indazole-based inhibitors selective for Akt. researchgate.net

Aurora Kinases and Bcr-Abl : Indazole derivatives have been identified as dual inhibitors of Bcr-Abl and Aurora kinases, offering a strategy to overcome resistance to conventional tyrosine kinase inhibitors in chronic myeloid leukemia (CML). nih.gov

MAPK Pathway : Certain indazole-sulfonamide derivatives show promise as inhibitors of MAPK1, a kinase involved in cell proliferation and survival in many cancers. mdpi.com

IDO1 Inhibition : Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that represents a key target in cancer immunotherapy. nih.govnih.gov The indazole structure has emerged as a promising scaffold for potent IDO1 inhibitors. acs.orgcncb.ac.cn Specifically, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) significantly suppressing IDO1 expression. nih.gov

HIF-1 Inhibition : Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that allows tumors to adapt to low-oxygen environments and is a major target for anti-cancer drug discovery. nih.govresearchgate.netmdpi.com Indazole derivatives have been shown to inhibit the HIF-1 pathway. For instance, compound W24 was found to reduce the mRNA expression levels of HIF-1α in gastric cancer cells. nih.gov

Carbonic Anhydrase Inhibition : Tumor-associated carbonic anhydrase isoforms, particularly the hypoxia-induced hCA-IX, are crucial for cancer cell survival in the acidic tumor microenvironment. rsc.org Substituted indazole-3-carboxamide hybrids have been identified as potent inhibitors of hCA-IX, with Ki (inhibition constant) values in the low nanomolar range (1.8 - 2.3 nM), demonstrating high selectivity for this tumor-associated enzyme. rsc.org

Antimicrobial and Antifungal Efficacy

Beyond their anti-cancer properties, derivatives of 4-bromo-1H-indazole have been investigated for their efficacy against microbial pathogens. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.govnih.gov These compounds displayed notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov For example, one derivative (compound 151 in the study) showed the best activity against S. pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov

The antimicrobial potential extends to antifungal activity. banglajol.inforesearchgate.net Studies on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety showed that several of the synthesized compounds expressed moderate to good inhibition against various bacterial and fungal strains. banglajol.inforesearchgate.net Other research has also confirmed the potential of indazole derivatives as antifungal agents, with promising results against Candida albicans. orientjchem.orgjchr.org A study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found several compounds with bromo-substituents to be more potent against tested fungal strains than the standard drug, fluconazole. tandfonline.com

| Compound Class/Derivative | Target Organism | Activity/MIC | Source |

|---|---|---|---|

| 4-bromo-1H-indazole derivative (Compound 151) | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 4-bromo-1H-indazole derivative (Compound 18) | Staphylococcus aureus ATCC29213 | 64-fold better than 3-MBA | nih.gov |

| 6-bromo-1H-indazole-triazole analogues | Various bacteria and fungi | Moderate to good inhibition | banglajol.inforesearchgate.net |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazole (Compound 32) | Aspergillus flavus, Mucor, Rhizopus | Potent activity (MIC = 6.25 µg/mL) | tandfonline.com |

Activity Against Bacterial Strains

Derivatives of 4-bromo-1H-indazole have demonstrated notable in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. A series of these derivatives were synthesized and evaluated for their efficacy, showing particular promise against Staphylococcus aureus and Streptococcus pyogenes. nih.gov

The research indicated that this class of compounds showed better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes than other tested bacterial strains. nih.gov For instance, in a study, certain compounds exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus (PRSA) than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Specifically, compounds designated as 12 and 18 in the study were found to be 256-fold more active than 3-MBA against PRSA. nih.gov

Against a standard strain of S. aureus (ATCC29213), compound 18 showed 64-fold better activity than 3-MBA. nih.gov Furthermore, compound 9 was particularly effective against penicillin-susceptible S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov This activity was 32 times more potent than 3-MBA and 2 times more potent than the antibiotic ciprofloxacin. nih.gov Some of the synthesized compounds also displayed moderate inhibition of cell division against Escherichia coli (ATCC25922), with a minimum cell division concentration of 128 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Compound 12 | Penicillin-Resistant Staphylococcus aureus (PRSA) | 256-fold more potent than 3-methoxybenzamide (3-MBA) | nih.gov |

| Compound 18 | Penicillin-Resistant Staphylococcus aureus (PRSA) | 256-fold more potent than 3-methoxybenzamide (3-MBA) | nih.gov |

| Compound 18 | Staphylococcus aureus ATCC29213 | 64-fold more potent than 3-methoxybenzamide (3-MBA) | nih.gov |

| Compound 9 | Penicillin-Susceptible Streptococcus pyogenes | MIC of 4 µg/mL | nih.gov |

| Various Derivatives | Escherichia coli ATCC25922 | Minimum cell division concentration of 128 µg/mL | nih.gov |

Activity Against Fungal Species

While research into the antifungal properties of the specific 4-bromo-1H-indazole scaffold is limited, studies on the broader class of indazole derivatives have shown activity against pathogenic yeasts. A study of 2H-indazole derivatives identified compounds with inhibitory effects against Candida albicans and Candida glabrata. nih.gov Two compounds from this series, 154 and 155 , were noted for their ability to inhibit the in vitro growth of both C. albicans and C. glabrata at the same minimum inhibitory concentration (MIC). nih.gov There is currently a lack of specific research data on the activity of this compound derivatives against the fungal species Pythium aphanidermatum and Rhizoctonia solani.

| Compound | Fungal Species | Activity/Observation | Reference |

|---|---|---|---|

| Compound 154 | Candida albicans | Inhibited in vitro growth | nih.gov |

| Compound 154 | Candida glabrata | Inhibited in vitro growth | nih.gov |

| Compound 155 | Candida albicans | Inhibited in vitro growth | nih.gov |

| Compound 155 | Candida glabrata | Inhibited in vitro growth | nih.gov |

Filamentous Temperature-Sensitive Protein Z (FtsZ) Inhibition

The antibacterial mechanism of certain 4-bromo-1H-indazole derivatives has been attributed to the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, forming a ring structure at the division site. nih.gov By inhibiting FtsZ, these compounds disrupt the process of bacterial cytokinesis, leading to cell filamentation and ultimately bacterial death. nih.gov A series of novel 4-bromo-1H-indazole derivatives were specifically designed as FtsZ inhibitors, which corresponds to their observed antibacterial effects. nih.gov Several of the synthesized compounds demonstrated moderate inhibition of cell division against S. aureus and E. coli, consistent with the FtsZ inhibition mechanism. nih.gov

Anti-Inflammatory Effects

Cyclooxygenase (COX) Inhibition

Investigations into the anti-inflammatory potential of the broader indazole family have identified certain derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov Research on a series of 2H-indazole derivatives identified several compounds as anti-inflammatory agents. nih.gov Specifically, compounds 154 , 155 , 156 , and 157 demonstrated in vitro inhibitory activity against COX-2, with inhibition rates ranging from 36% to 50% at a concentration of 10 μM. nih.gov

| Compound | Enzyme Target | % Inhibition (at 10 µM) | Reference |

|---|---|---|---|

| Compound 154 | COX-2 | 36-50% | nih.gov |

| Compound 155 | COX-2 | 36-50% | nih.gov |

| Compound 156 | COX-2 | 36-50% | nih.gov |

| Compound 157 | COX-2 | 36-50% | nih.gov |

Mast Cell Stabilization and Modulation of Inflammatory Mediators

Currently, there is no specific information available from the searched scientific literature regarding the activity of this compound or its direct derivatives on mast cell stabilization or the modulation of inflammatory mediators released by these cells.

Anti-Protozoal Activity

The indazole core structure has been identified as a promising scaffold for the development of agents against protozoal infections. Studies have shown that certain indazole derivatives possess significant anti-protozoal activity. For example, a new set of 2H-indazole derivatives was evaluated for activity against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov The biological evaluation revealed that the majority of the synthesized compounds exhibited more potent antiprotozoal activity than the standard drug, metronidazole. nih.gov

Other Biological Activities

Indazole derivatives have emerged as a versatile class of compounds with significant potential in the management of type 2 diabetes mellitus through various mechanisms.

Glucokinase Activation: Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. researchgate.netekb.eg Novel series of indazole and pyrazolopyridine-based compounds have been identified as potent glucokinase activators (GKAs). nih.gov These compounds function allosterically to enhance the enzyme's activity. researchgate.net Specifically, 1,4-disubstituted indazole derivatives have been explored as a novel class of GKAs. researchgate.net

Glucagon Receptor Antagonism: The hormone glucagon elevates hepatic glucose production, a process often dysregulated in type 2 diabetes. daneshyari.com Blocking the glucagon receptor is therefore a viable therapeutic approach. Numerous studies have detailed the discovery of potent and orally active indazole-based glucagon receptor antagonists (GRAs). nih.govresearchgate.net Structure-activity relationship (SAR) studies on indazole and indole-based compounds have led to the identification of potent GRAs with excellent in vitro profiles and good pharmacokinetics. nih.gov One such derivative, GRA 16d, was found to be orally active in blunting glucagon-induced glucose excursion in animal models. nih.gov

CYP11B2 Inhibition: Aldosterone synthase (CYP11B2) is the key enzyme in the biosynthesis of aldosterone, a hormone implicated in hypertension and cardiovascular diseases, which are often comorbid with diabetes. nih.govresearchgate.net Structurally novel indazole series have been discovered as potent and selective inhibitors of CYP11B2. nih.gov While primarily investigated for hypertension, the inhibition of this enzyme may have beneficial effects in the broader context of metabolic syndrome.

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, possessing a wide range of pharmacological activities, including anti-HIV properties. mdpi.comnih.govnih.gov While research on many heterocyclic compounds continues to yield potential antiviral agents nih.govnih.gov, the indazole core remains a subject of significant interest. A recent study designed and synthesized novel 1,3-dimethyl-6-amino indazole derivatives, investigating them as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1) for cancer therapy. nih.gov Within this series, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a close structural analog of this compound, was identified as a notable IDO1 suppressor. nih.gov Although this particular study focused on anticancer activity, the functionalization of the bromo-dimethyl-indazole core highlights its amenability to derivatization for various biological targets.

Indazole derivatives have shown potential in the treatment of neurodegenerative diseases. nih.govsci-hub.se Research into their pharmacological properties has revealed mechanisms that could be beneficial for neurological disorders. For instance, certain 5-substituted indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, a model relevant to Alzheimer's disease. researchgate.net These compounds were also found to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy. researchgate.net The neuroprotective action of some of these derivatives was also linked to their antioxidant properties. researchgate.net

Some indazole derivatives have been shown to possess antioxidant properties. researchgate.net In one study, the antioxidant activities of indazole and a silver (I) complex of indazole were determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. core.ac.uk The results indicated that the free indazole ligand demonstrated higher antioxidant capacity than its corresponding silver complex. core.ac.uk The study calculated IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Antioxidant Activity (IC₅₀ in µg/mL) |

| Indazole | 134.4 |

| [Ag(Indazole)₂NO₃] Complex | 206.5 |

| Ascorbic acid (Standard) | 11.2 |

| BHT (Standard) | 21.6 |

| Data from an in vitro DPPH radical scavenging assay. core.ac.uk |

Derivatives of the indazole scaffold have been developed as potent and selective antagonists for various receptors, particularly serotonin (5-HT) receptors.

5-HT Receptor Antagonism: Indazole derivatives have been successfully developed as potent 5-HT₃ receptor antagonists. nih.govacs.org A notable example is Granisetron, an indazole-based drug used clinically as an antiemetic to prevent nausea and vomiting induced by chemotherapy. nih.govaustinpublishinggroup.com The indazole core acts as an effective bioisostere for the indole (B1671886) nucleus found in serotonin. Further research has explored indazoles as 5-HT₄ receptor agonists and 5-HT₂A receptor inhibitors. nih.govaustinpublishinggroup.com A recent study also investigated indazole-ethanamines as potent serotonin receptor subtype 2 (5-HT₂) agonists, highlighting the versatility of this scaffold in modulating the serotonin system. semanticscholar.org

The table below shows the 5-HT₃ receptor antagonist activity of selected indazole-3-carboxamide derivatives.

| Compound ID | Structure/Substituents | pKᵢ (von Bezold-Jarisch reflex) |

| 6a | 4-amino-5-chloro-2-methoxy | 7.0 |

| 6g (Granisetron) | N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide | 9.0 |

| 6h | N-(exo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide | 8.0 |

| Data represents the potency to antagonize the 5-HT₃ receptor-mediated von Bezold-Jarisch reflex in anesthetized rats. nih.govacs.org |

Structure Activity Relationship Sar Studies of 4 Bromo 1,3 Dimethyl 1h Indazole Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indazole derivatives can be finely tuned by introducing different functional groups at various positions on the heterocyclic ring system.

Substitutions at the carbon atoms of the indazole core are pivotal in determining the compound's biological efficacy and target selectivity.

C3 Position: The C3 position is a frequent site for modification. The introduction of a suitably substituted carbohydrazide (B1668358) moiety at this position has been shown to be crucial for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). In some anticancer agents, exchanging hydrophilic and hydrophobic groups between the C3 and C6 positions is a strategy to maintain or enhance activity. nih.gov For instance, placing a hydrophobic group, such as a substituted phenyl, at C3 while a hydrophilic group is at C6 has been explored in the development of anticancer compounds. nih.gov Furthermore, SAR studies on inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) have revealed that a substituted furan (B31954) moiety at the C3 position is critical for high inhibitory activity. nih.gov Functionalization at C3 with aryl groups, through methods like Suzuki-type cross-couplings, is a common strategy to explore new interactions with biological targets. austinpublishinggroup.com

C4 and C6 Positions: SAR analyses have indicated that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a significant role in IDO1 inhibition. nih.gov The interaction of the 1H-indazole motif with the enzyme's active site is sensitive to the nature of these substituents. nih.gov In a series of anti-cancer compounds, a hydrophobic group at the C6 position was found to be important for activity. nih.gov

C5 Position: Aromatic ring substitutions at the C5 position have garnered increasing attention for discovering highly active and selective kinase inhibitors. The introduction of various substituted aromatic groups at this position via Suzuki coupling can lead to interactions with multiple kinase targets, thereby enhancing the potential for biological activity. austinpublishinggroup.com For example, 3-aminopiperidinyl-substituted indazoles at the C5 position have been investigated as Rho kinase inhibitors. austinpublishinggroup.com

C7 Position: While less commonly explored, substitution at the C7 position can also influence biological activity. The development of synthetic methods to introduce functional groups at C7, such as iodo or triflate groups, has created opportunities for further diversification of indazole scaffolds through cross-coupling reactions. researchgate.net

The nitrogen atoms of the indazole ring, N1 and N2, are key sites for substitution, and the regioselectivity of these substitutions significantly affects the compound's properties. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov

N1 vs. N2 Alkylation: The alkylation of the indazole ring can result in a mixture of N1 and N2 isomers, with the ratio being influenced by reaction conditions. nih.gov Generally, N1-substituted isomers are thermodynamically more stable, while N2 isomers are often favored under kinetic control. nih.govresearchgate.net The choice of N-substituent can have profound effects on biological activity. For instance, in a series of EZH1/EZH2 inhibitors, various substituents at the N1 position had a more pronounced effect on EZH1 potency compared to EZH2 potency. nih.gov

Regioselective Synthesis: Synthetic strategies have been developed to achieve regioselective N-alkylation. nih.gov For example, under certain conditions, it is possible to favor the formation of the N2-alkylated product, which can be important as many biologically active compounds possess the 2H-indazole scaffold. researchgate.netwuxibiology.com Conversely, thermodynamic equilibration can be used to obtain the N1-substituted indazoles. nih.gov The ability to selectively synthesize either the N1 or N2 isomer is crucial for systematic SAR studies.

Impact on Activity: In some cases, methylation of the indazole nitrogen can lead to a cationic indazolium species, which can alter the electronic properties and catalytic activity of the molecule, for example in gold(I) catalysis. nih.gov For certain targets, the presence of an NH group at the N1 position is essential for activity, suggesting it may act as a hydrogen bond donor in the binding site; in such cases, N1-methylation leads to inactivity. mdpi.com

Specific Substituent Effects on Activity Profiles

Halogen atoms, owing to their unique electronic and steric properties, are important substituents in medicinal chemistry. The introduction of a bromine atom at the C4 position of the indazole ring, as in the parent compound of this article, can significantly influence biological activity. For example, 4-bromoindazole has been shown to be a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com The position and nature of the halogen can be critical. In a series of antitumor compounds, a 3,5-difluoro substituent on a phenyl ring at the C-5 position of the indazole showed greater activity than 4-fluoro or 3-fluoro substituents.

The introduction of halogens like fluorine can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its target. rsc.org

Methyl groups, though simple, can have a significant impact on the pharmacological profile of a molecule.

C3-Methyl: The presence of a methyl group at the C3 position is a common feature in many bioactive indazoles.

The attachment of aromatic and heterocyclic rings to the indazole scaffold is a widely used strategy to enhance potency and modulate selectivity. These appended rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein.

SAR studies have revealed that aryl groups at the C3 and C6 positions of the indazole core can be crucial for inhibitory activities against certain targets. nih.gov The fusion of heterocyclic rings, such as piperazines and morpholines, to the indazole nucleus can generate novel scaffolds with unique biological activities. mdpi.com Furthermore, the introduction of other heterocyclic systems, like pyrazine, at the C3 position has been explored in the design of potent inhibitors. nih.gov

In the development of inhibitors for specific enzymes, the nature of the appended heterocyclic ring can be a deciding factor for potency. For instance, among various heterocyclic rings tested, the indazole ring itself was found to be optimal for EZH2 inhibition. nih.gov The combination of the indazole core with other heterocyclic systems, such as thiazole (B1198619) or triazole, is a common approach in hybrid molecule design to develop agents with improved or novel therapeutic properties. researchgate.nettandfonline.com

Importance of Amide Linkers and Regiochemistry

The 1H-indazole-3-amine and 1H-indazole-3-carboxamide frameworks are recognized as effective hinge-binding fragments in various kinase inhibitors. nih.gov For instance, in the structure of the multi-targeted tyrosine kinase inhibitor linifanib, the 1H-indazole-3-amine moiety plays a crucial role in binding to the hinge region of the kinase. nih.gov Similarly, the 1H-indazole-3-amide structure in entrectinib (B1684687) is vital for its potent antitumor activity. nih.gov These examples underscore the potential of an appropriately positioned amide-containing substituent on the 4-bromo-1,3-dimethyl-1H-indazole scaffold to facilitate key interactions with biological targets.

Studies on 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors have further illuminated the importance of the N-substituted amine, a close relative of the amide linker. In a series of these compounds, the nature of the substituent on the amino group significantly impacted their inhibitory activity. Notably, compound 7 , N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated remarkable suppression of IDO1 expression in a concentration-dependent manner. nih.gov This finding suggests that the electronic and steric properties of the group attached to the nitrogen atom are key to activity.

Regiochemistry, specifically the N-alkylation of the indazole ring, is another pivotal factor influencing the biological profile of these compounds. The indazole nucleus possesses two potential sites for alkylation: N1 and N2. The resulting regioisomers can exhibit distinct biological activities and physicochemical properties. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org However, regioselective synthesis can be achieved by carefully selecting the reaction conditions. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. beilstein-journals.org The thermodynamic stability of the N1-substituted product is often a driving force for this selectivity. beilstein-journals.org The ability to control the regiochemistry of N-substitution is paramount for consistent biological activity and for establishing clear SAR.

The following table summarizes the activity of a selected 1,3-dimethyl-6-amino-1H-indazole derivative, highlighting the potential of N-substituted analogues.

| Compound ID | Chemical Name | Target | Activity |

| 7 | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Remarkably suppressed IDO1 expression. nih.gov |

Pharmacophore Development and Lead Optimization

The development of a pharmacophore model is a key step in rational drug design, providing a three-dimensional representation of the essential features required for biological activity. dovepress.com For this compound analogues, this model guides the strategic modification of the lead compound to enhance its therapeutic properties.

Identification of Key Pharmacophoric Features

Based on the SAR of various indazole-based inhibitors, a general pharmacophore model for this compound analogues can be proposed. The indazole core itself is a crucial pharmacophoric element, often involved in essential interactions with the target protein. nih.gov For kinase inhibitors, the indazole can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov

Key pharmacophoric features for this class of compounds likely include:

A hydrogen bond acceptor/donor: The pyrazole (B372694) nitrogen atoms of the indazole ring can act as both hydrogen bond acceptors and donors, crucial for anchoring the molecule in the binding site.

Aromatic/hydrophobic region: The benzene (B151609) ring of the indazole scaffold provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

A substituent at the 3-position: As seen with the 1,3-dimethyl substitution, this position can be critical for potency and selectivity. The methyl group at the 3-position can provide beneficial steric interactions.

A bromine atom at the 4-position: This halogen atom can be involved in halogen bonding or occupy a specific hydrophobic pocket, contributing to binding affinity.

An amide linker or a substituted amine: This feature, as discussed previously, can provide additional hydrogen bonding interactions and allow for the exploration of different substituent effects to optimize potency and selectivity.

The following table illustrates a hypothetical pharmacophore model based on the analysis of related indazole inhibitors.

| Pharmacophoric Feature | Corresponding Structural Element of this compound |

| Hydrogen Bond Acceptor | N2 of the indazole ring |

| Hydrogen Bond Donor | (Potential for N-H if demethylated at N1) |

| Aromatic Region | Benzene ring of the indazole |

| Hydrophobic Group | Methyl group at C3 |

| Halogen Bond Donor | Bromine atom at C4 |

| Vector for Substitution | Amide linker at a suitable position |

Strategies for Enhancing Pharmacokinetics, Selectivity, and Potency

Lead optimization aims to refine the structure of a promising compound to improve its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. nih.gov For this compound analogues, several strategies can be employed.

Enhancing Potency: Potency can be increased by optimizing the interactions with the target protein. This can be achieved by:

Fine-tuning substituents: Systematically modifying the substituents on the amide linker or other positions of the indazole ring to maximize binding affinity. For example, exploring different aryl or alkyl groups on an amide nitrogen.

Introducing additional interaction points: Adding functional groups that can form new hydrogen bonds, ionic interactions, or hydrophobic interactions with the target.

Improving Selectivity: Achieving selectivity, particularly for kinase inhibitors, is crucial to minimize off-target effects. Strategies include:

Exploiting unique features of the target's binding site: Designing substituents that specifically interact with residues that are not conserved in other related proteins.

Modulating the conformation of the molecule: Introducing steric bulk or rigidifying the structure to favor binding to the desired target over others.

Optimizing Pharmacokinetics: A good pharmacokinetic profile is essential for a drug to be effective. Improvements can be made by:

Modifying physicochemical properties: Adjusting lipophilicity (logP) and polar surface area (PSA) to enhance solubility and permeability. For instance, introducing polar groups can improve solubility.

Blocking metabolic soft spots: Identifying and modifying parts of the molecule that are susceptible to metabolic degradation. For example, replacing a metabolically labile methyl group with a more stable group.

Reducing efflux transporter recognition: Structural modifications can be made to reduce the compound's affinity for efflux transporters like P-glycoprotein, which can limit brain penetration and oral bioavailability. nih.gov

The discovery of a "reinvented" indazole series of LRRK2 inhibitors highlights the success of such optimization strategies. By focusing on improving physicochemical properties and efflux transporter profiles, researchers were able to develop a lead compound with enhanced CNS drug-likeness while maintaining high potency and selectivity. nih.gov

Broader Applications and Future Directions for 4 Bromo 1,3 Dimethyl 1h Indazole Research

Applications in Agrochemicals

The indazole core is a recognized pharmacophore in medicinal chemistry and is increasingly being explored for its bioactivity in the agricultural sector. Derivatives of indazole are being investigated for their potential to enhance crop production and protection.

Plant growth regulators are crucial for modern agriculture, used to modify plant physiology to improve growth, yield, and resilience. Research has indicated that the indazole nucleus is a promising scaffold for developing new plant growth regulators. researchgate.netgoogleapis.com For instance, studies on compounds like 4-(hydroxymethyl)-1H-indazole are exploring its potential to improve crop yields and enhance resistance to environmental stressors. chemimpex.com While direct studies on 4-bromo-1,3-dimethyl-1H-indazole are not extensively published, the known activity of related indazoles suggests it could be a valuable candidate for synthesis and screening programs aimed at discovering novel growth-regulating agents. googleapis.comchemimpex.com

Table 1: Investigated Agrochemical Applications of Indazole Derivatives

| Application Area | Indazole Derivative Example | Investigated Potential | Reference |

|---|---|---|---|

| Plant Growth Regulation | 4-(Hydroxymethyl)-1H-indazole | Improve crop yields and resistance to environmental stress. | chemimpex.com |

| Plant Growth Regulation | Substituted Benzimidazoles and Indazoles | General plant growth regulator activity. | googleapis.com |

The development of effective and specific pesticides is vital for protecting crops from pests and diseases. Bromo-indazole derivatives, such as 5-bromo-1H-indazole, are utilized as key chemical intermediates in the synthesis of active ingredients for pesticides. chemball.comchemball.com This role as a building block is critical in creating complex molecules with targeted pesticidal activity. The inclusion of the bromo-indazole moiety can influence the biological efficacy and physical properties of the final pest control product. The specific structure of this compound makes it a potential precursor for novel active ingredients in formulations designed for various applications, from broad-acre crops to specialized uses.

Applications in Materials Science

The rigid, aromatic structure of the indazole ring system makes it an attractive component for the development of advanced organic materials with unique electronic and photophysical properties.

The unique chemical properties of indazole derivatives are being harnessed to create novel materials. chemimpex.com For example, research has explored their use in synthesizing polymers with enhanced thermal stability and mechanical strength. chemimpex.com The specific compound, this compound, is listed in catalogs for material science applications, including the development of Organic Light-Emitting Diode (OLED) materials, magnetic materials, and other optical materials. bldpharm.com Its structure can be integrated into larger polymeric or molecular systems to fine-tune their electronic and physical characteristics for high-performance applications.

Indazole derivatives have emerged as a significant class of compounds for creating new luminescent materials. rsc.orgnih.gov Research has shown that modifying the indazole core can produce materials with tunable light-emitting properties.

Phosphorescence: A study on 3-keto-indazole derivatives demonstrated that these compounds can exhibit multi-colored phosphorescence, emitting blue, green, or red light depending on the chemical groups attached to the indazole ring. nih.gov Notably, room-temperature phosphorescence was achieved by dispersing the indazole derivative in a phenylbenzoate matrix, highlighting a practical path toward application. nih.gov

Fluorescence and AIE: Other research has focused on designing indole (B1671886) and indazole derivatives that exhibit strong fluorescence. rsc.orgrsc.org By strategically modifying the molecular structure, scientists have created compounds with Aggregation-Induced Emission (AIE) properties. rsc.orgrsc.org AIE materials are highly emissive in an aggregated or solid state, which is a significant advantage for applications like organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org For example, co-modification of an indole scaffold with salicylaldehyde (B1680747) and triphenylamine (B166846) resulted in a material with excellent fluorescence in aggregated states. rsc.org These findings suggest that this compound could serve as a valuable building block for new AIEgens and phosphorescent emitters.

Table 2: Materials Science and Luminescence Applications of Indazole Derivatives

| Application Area | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Advanced Polymers | 4-(Hydroxymethyl)-1H-indazole | Suitable for creating polymers with enhanced thermal stability and mechanical strength. | chemimpex.com |

| Optical/Electronic Materials | This compound | Potential use in OLEDs, magnetic, and optical materials. | bldpharm.com |

| Phosphorescent Materials | 3-Keto-indazole derivatives | Exhibit multi-colored phosphorescence (blue, green, red) depending on substituents. | nih.gov |

Advancing Therapeutic Development

The indazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.gov Its ability to participate in various biological interactions has led to its inclusion in drugs targeting cancer, inflammation, and infectious diseases. nih.gov

Derivatives of this compound are part of this broader effort to develop new therapeutics. Research into related structures has identified several promising avenues:

Anticancer Agents: Indazole-containing compounds are prominent in oncology. For instance, Niraparib is an approved anticancer drug built around an indazole core. nih.gov Research has also shown that indazole derivatives can act as potent inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

Enzyme Inhibition: The indazole structure is effective at targeting specific enzyme active sites. A derivative of 1,3-dimethyl-indazole was found to be a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. Another study highlighted 4-bromo-1H-indazole derivatives as inhibitors of the bacterial protein FtsZ, indicating potential for development as new antibacterial agents.

The continued exploration of structure-activity relationships within the indazole class, including compounds like this compound, is a promising strategy for discovering the next generation of targeted therapies.

Table 3: Therapeutic Research on Indazole Derivatives

| Therapeutic Area | Target / Mechanism | Derivative Example | Reference |

|---|---|---|---|

| Oncology | PARP Inhibition | Niraparib | nih.gov |

| Oncology | EGFR Kinase Inhibition | 1H-indazole derivatives | nih.gov |

| Oncology | FGFR1 Inhibition | 1H-indazole-4-carboxamide derivative | nih.gov |

| Antibacterial | FtsZ Protein Inhibition | 4-Bromo-1H-indazole derivatives |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Hydroxymethyl)-1H-indazole |

| 5-Bromo-1H-indazole |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine |

| Niraparib |

| Phenylbenzoate |

| Salicylaldehyde |

Addressing Drug Resistance Mechanisms

A significant challenge in modern medicine is the rise of multidrug-resistant pathogens. Research into novel antibacterial agents is critical, and indazole derivatives have emerged as a promising area of exploration. Specifically, the 4-bromo-1H-indazole scaffold has been identified as a key component in the development of new antibacterial compounds.

One major strategy involves targeting essential bacterial proteins that are absent in humans, thereby minimizing toxicity. A key example is the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. Researchers have developed a series of novel 4-bromo-1H-indazole derivatives and evaluated their potential as FtsZ inhibitors. nih.gov Studies have shown that certain derivatives exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains known for their resistance, such as penicillin-resistant Staphylococcus aureus. nih.gov For instance, specific compounds from this class have demonstrated significant activity against S. pyogenes PS, indicating their potential to combat infections caused by resistant streptococcal species. nih.gov

The mechanism of these compounds is linked to their ability to interfere with FtsZ assembly, disrupting the formation of the Z-ring and ultimately leading to the inhibition of bacterial cell division. This targeted approach represents a valuable strategy for developing new antibiotics that can circumvent existing resistance mechanisms.

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives

| Compound ID | Target | Activity Highlight | Resistant Strain Application |

|---|---|---|---|

| 151 | FtsZ | Best activity against S. pyogenes PS (MIC = 4mg/mL) nih.gov | Potential against resistant streptococci nih.gov |

| 152 | FtsZ | More potent than 3-methoxybenzamide (B147233) (3-MBA) nih.gov | Penicillin-resistant Staphylococcus aureus nih.gov |

| 153 | FtsZ | More potent than 3-methoxybenzamide (3-MBA) nih.gov | Penicillin-resistant Staphylococcus aureus nih.gov |

Strategies for Clinical Translation

The journey of a chemical compound from laboratory discovery to clinical application is complex and requires robust synthetic methods and a clear therapeutic rationale. For bromo-indazole derivatives, successful clinical translation hinges on developing practical and scalable synthesis routes. Research has focused on creating efficient, multi-step processes from inexpensive starting materials.

Such advancements in chemical synthesis are crucial for the clinical translation of any promising compound, including this compound. Establishing an efficient, high-yield, and scalable manufacturing process is a prerequisite for advancing a drug candidate through preclinical and clinical trials. The methods developed for related indazole structures provide a valuable blueprint for the potential large-scale production of this compound should it demonstrate significant therapeutic potential.

Multidisciplinary Research Approaches for Comprehensive Understanding

A thorough understanding of a potential therapeutic agent requires a multidisciplinary approach that integrates chemistry, biology, and computational science. The study of indazole derivatives as anticancer agents provides a clear example of this synergy.

The process typically begins with chemical synthesis , where new derivatives are created. For instance, researchers have synthesized various indazole compounds through methods like Suzuki coupling to attach different functional groups to the indazole scaffold, creating a library of novel molecules for testing. rsc.org

This is followed by biological evaluation , where the synthesized compounds are screened for their therapeutic effects. In cancer research, this involves testing the compounds' cytotoxicity against various tumor cell lines and, importantly, against normal human cells to assess their safety profile. rsc.org For example, certain 1,3-dimethyl-6-amino-1H-indazole derivatives have shown significant cytotoxic activity against hypopharyngeal carcinoma cells while exhibiting high safety against normal cells. nih.gov

Finally, mechanistic studies are employed to understand how the most promising compounds work at a molecular level. This can involve investigating the compound's effect on specific cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, or its ability to induce apoptosis (programmed cell death). nih.gov This comprehensive approach, from synthesis to biological screening and mechanistic investigation, is essential for identifying and validating promising new drug candidates based on the indazole framework.

Emerging Research Areas and Unexplored Potential

While much research has focused on the anticancer and antimicrobial properties of indazoles, emerging studies are exploring new therapeutic avenues and refining existing ones. The versatility of the indazole scaffold allows for its application in a variety of disease contexts.

One key emerging area is the development of highly selective kinase inhibitors for cancer therapy. For instance, research on 1,3-dimethyl-6-amino-1H-indazole derivatives has identified a compound that not only induces apoptosis in cancer cells but also selectively activates extracellular signal-regulated kinases (ERK) within the MAPK pathway. nih.gov This compound also demonstrated the ability to suppress cancer cell mobility by reducing the expression of matrix metalloproteinase MMP9, suggesting its potential to inhibit metastasis. nih.gov Such findings highlight the potential to develop targeted therapies for specific cancers, like hypopharyngeal carcinoma. nih.gov

Beyond cancer, the neuroprotective and anti-inflammatory properties of bromo-indazole derivatives represent a significant area of unexplored potential. researchgate.net The core structure is a valuable starting point for designing novel agents to treat neurodegenerative diseases and chronic inflammatory conditions. The future of this compound research may lie in exploring its efficacy in these and other disease models, leveraging the synthetic and biological insights gained from the broader indazole family to unlock its full therapeutic potential.

Q & A

Q. Basic

- X-ray crystallography : Single crystals grown via slow evaporation (solvent: EtOAc/hexane) enable unambiguous confirmation of regiochemistry. SHELX software is widely used for refinement .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) reveals diagnostic peaks:

- Methyl groups: δ ~3.2–3.5 ppm (singlets).

- Aromatic protons: δ ~7.5–8.2 ppm (doublets/triplets) .

Advanced

Dynamic NMR studies at variable temperatures (e.g., −40°C to 25°C) can resolve rotational barriers in the dimethyl groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular integrity, while IR spectroscopy identifies Br–C stretching (~550 cm⁻¹) .

What biological targets and mechanisms are associated with this compound derivatives?

Advanced

Derivatives exhibit activity against kinases (e.g., CK1/2) and GPCRs. Structure-activity relationship (SAR) studies show:

- Bromine enhances hydrophobic interactions in ATP-binding pockets.

- Methyl groups reduce metabolic degradation in vitro.

Mechanistic assays (e.g., fluorescence polarization) reveal IC₅₀ values <1 μM for CK1 inhibition, though off-target effects (e.g., hERG binding) require mitigation via scaffold modification .

How do electronic effects in this compound influence nucleophilic substitution reactions?

Advanced

The electron-withdrawing bromine at C4 activates the indazole ring for nucleophilic attack. Kinetic studies using NaN₃ or amines in DMSO show:

- C3 substitution : Favored under basic conditions (K₂CO₃, 60°C).

- C7 substitution : Dominates with bulky nucleophiles (e.g., tert-butylamine) due to steric hindrance.

Competing elimination pathways (e.g., dehydrohalogenation) are minimized by using polar solvents and low temperatures .

How can data contradictions in reaction yields or biological activity be resolved?

Q. Methodological Approach

- Reproducibility checks : Validate protocols using commercial reference standards.

- Control experiments : Test for trace metal contamination (e.g., via ICP-MS) in cross-coupling reactions.

- Statistical analysis : Apply ANOVA to compare biological replicates and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.